

Application Notes and Protocols for Inhaled Nintedanib Nanosuspension in Experimental Silicosis

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Compound of Interest

Compound Name: *Nintedanib*

Cat. No.: *B1684533*

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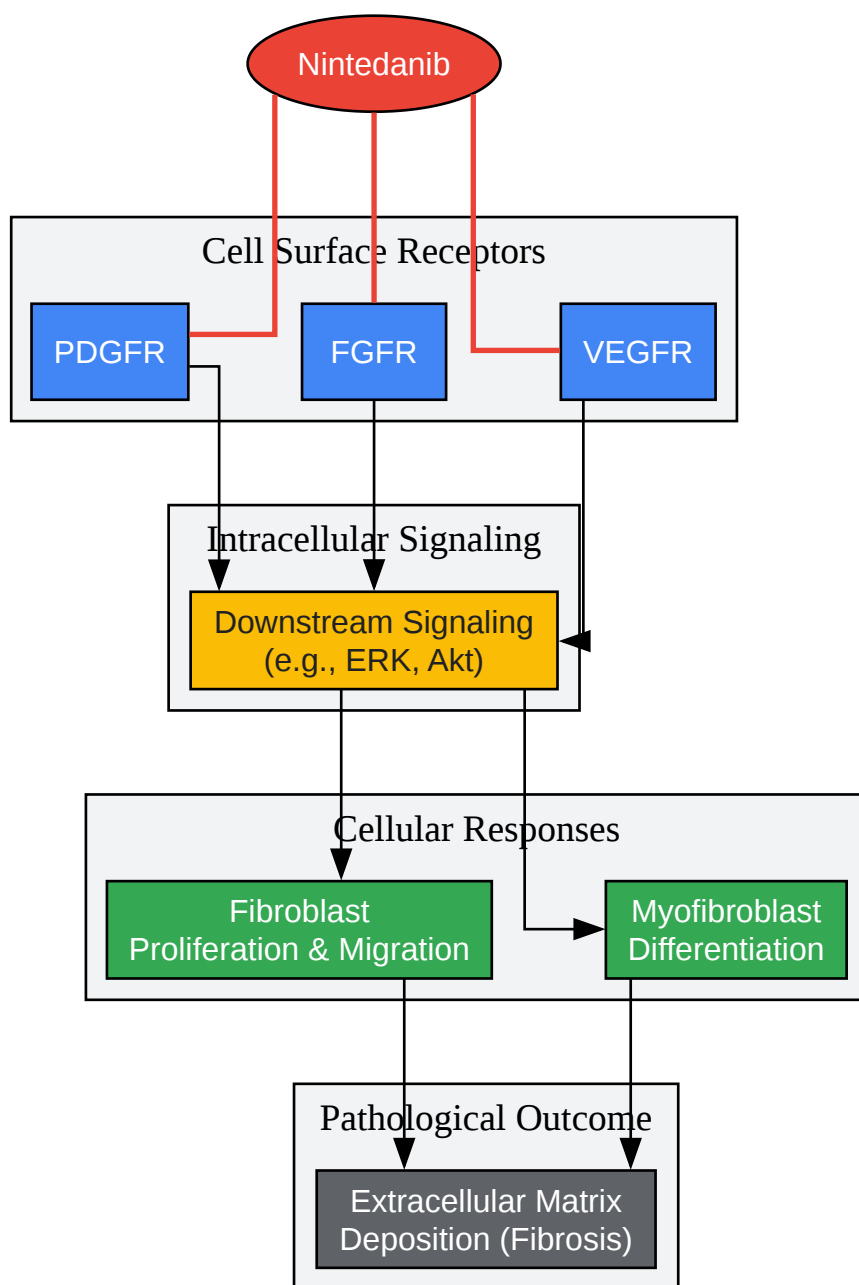
For Researchers, Scientists, and Drug Development Professionals

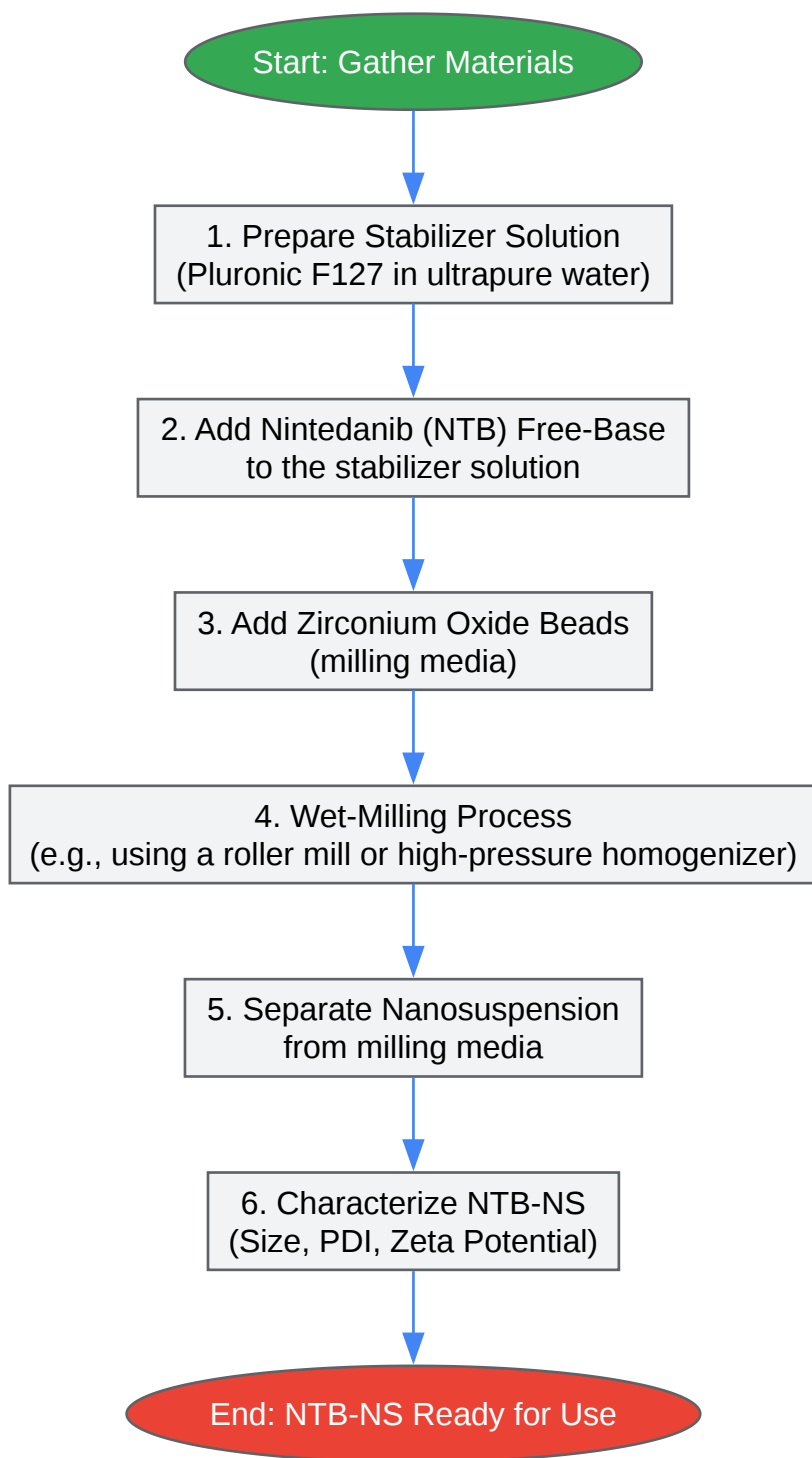
Abstract

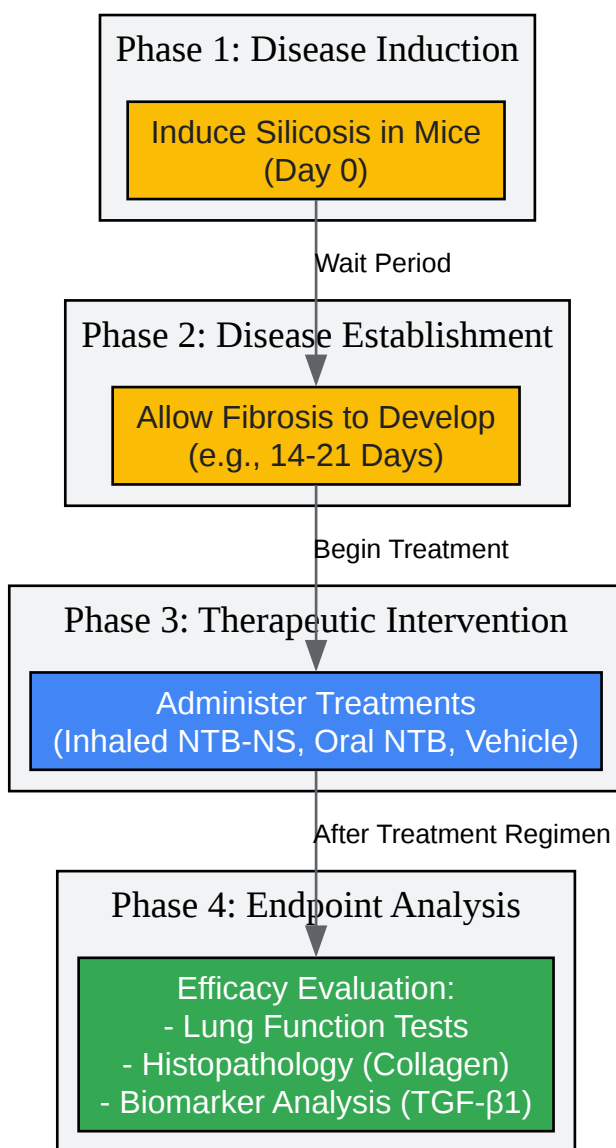
Silicosis is a progressive and incurable fibrotic lung disease caused by the inhalation of crystalline silica dust.[1][2][3] **Nintedanib**, a tyrosine kinase inhibitor, has shown potential for treating silicosis by targeting key signaling pathways involved in fibrosis.[1][2] However, its oral administration is associated with significant side effects and low bioavailability in the lungs.[1][2][4] To overcome these limitations, an inhaled **nintedanib** nanosuspension (NTB-NS) has been developed for localized lung delivery. This approach aims to enhance therapeutic efficacy, increase drug retention in the lungs, and minimize systemic side effects.[1][2][3][4] These application notes provide detailed protocols for the preparation, characterization, and in vivo evaluation of an inhaled **nintedanib** nanosuspension in a mouse model of experimental silicosis.

Key Signaling Pathways in Silicosis and Nintedanib Inhibition

Silica-induced lung injury activates a cascade of pro-fibrotic signaling pathways. **Nintedanib** acts as a multi-target tyrosine kinase inhibitor, blocking the downstream effects of key growth factors implicated in the pathogenesis of fibrosis.







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